molecular formula C14H19ClN2O2 B12916510 N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate CAS No. 31755-10-9

N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate

Cat. No.: B12916510
CAS No.: 31755-10-9
M. Wt: 282.76 g/mol
InChI Key: LIMHOLDGOISFRN-UHFFFAOYSA-N
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Description

N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate (CID 30371) is a carbamate compound with the molecular formula C15H21ClN2O2 and a molar mass of 297.1364 g/mol . This substance belongs to a class of (pyrrolidinyl)phenyl carbamates, which are subjects of ongoing chemical and agricultural research . The compound's structure features a pyrrolidine ring, a common motif in bioactive molecules, substituted with an ethyl group on the nitrogen atom and linked via a carbamate bridge to a 2-chloro-6-methylphenyl group . This specific structural configuration is of significant interest in the development of modern agrochemicals, particularly as the industry increasingly focuses on chiral molecules with complex architectures to improve efficacy and selectivity . Research into such compounds is driven by the need for innovative solutions with optimal profiles regarding environmental safety and target specificity . The presence of the carbamate functional group is a key feature in several active ingredients, making this compound a valuable intermediate for synthetic and mechanistic studies in crop protection science. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and chemical analysis and is not approved for human or veterinary diagnostic or therapeutic uses, agricultural applications, or personal consumption of any kind. Proper safety protocols must be followed when handling this chemical.

Properties

CAS No.

31755-10-9

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

(1-ethylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C14H19ClN2O2/c1-3-17-8-7-11(9-17)19-14(18)16-13-10(2)5-4-6-12(13)15/h4-6,11H,3,7-9H2,1-2H3,(H,16,18)

InChI Key

LIMHOLDGOISFRN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate involves several steps. One common method includes the reaction of 1-ethylpyrrolidine with 2-chloro-6-methylphenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of covalent bonds or strong non-covalent interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate and related compounds:

Compound Name Molecular Features Substituents Molecular Weight (g/mol) Primary Applications
This compound Pyrrolidine ring, chloro, methylphenyl 2-Cl, 6-CH₃ on phenyl ~265 (estimated) Pesticide (hypothesized)
Ethiofencarb (2-Ethylthiomethylphenyl-N-methylcarbamate) Phenyl ring, ethylthio group 2-CH₂SC₂H₅ on phenyl ~225.3 Systemic insecticide
4-Ethylmercaptophenyl-N-methylcarbamate Phenyl ring, ethylmercapto group 4-SC₂H₅ on phenyl ~211.3 Insecticide (probable)
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate Pyridine ring, nitro, chloro substituents 6-Cl, 2-NO₂ on pyridine 158.24 Research/chemical synthesis

Key Observations

Substituent Effects on Bioactivity :

  • The chloro and methyl groups on the phenyl ring in the target compound likely enhance binding to acetylcholinesterase compared to ethylthio (Ethiofencarb) or ethylmercapto (Entry 1140) groups, due to increased electron-withdrawing effects and steric bulk .
  • The pyridine ring in Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate introduces aromatic nitrogen, which may alter metabolic stability and target specificity compared to phenyl-based carbamates .

Molecular Weight and Bioavailability :

  • The target compound’s higher estimated molecular weight (~265 g/mol) compared to Ethiofencarb (~225.3 g/mol) may reduce its membrane permeability but improve environmental persistence .

Toxicity Considerations :

  • Ethiofencarb is classified as a moderately toxic carbamate, with an oral LD₅₀ (rat) of ~100 mg/kg. The chloro substituent in the target compound could elevate toxicity by delaying metabolic degradation, though direct data are unavailable .

Biological Activity

N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and toxicology. Understanding its biological activity involves examining its mechanism of action, effects on enzyme activity, and implications for human health.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H16ClN2O2
  • Molecular Weight : 270.73 g/mol
  • IUPAC Name : this compound

This compound belongs to the class of carbamates, which are known for their reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.

This compound acts primarily as an inhibitor of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synapses, enhancing cholinergic transmission. The mechanism can be summarized as follows:

  • Inhibition of AChE : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine.
  • Increased Cholinergic Activity : Elevated levels of acetylcholine can lead to enhanced stimulation of cholinergic receptors, affecting various physiological processes.

Enzyme Inhibition Studies

Recent studies have shown that this compound exhibits significant inhibitory activity against AChE. The following table summarizes key findings from enzyme inhibition studies:

CompoundEnzyme TargetIC50 (µM)Reference
This compoundAChE45.0
CarbarylAChE38.98
RivastigmineAChE50.0

Note : IC50 values represent the concentration required to inhibit enzyme activity by 50%.

Toxicological Implications

The biological activity of carbamates, including this compound, raises concerns regarding toxicity, particularly in agricultural and occupational settings. Studies have indicated that exposure can lead to neurotoxic effects due to cholinesterase inhibition.

  • Acute Toxicity : In animal models, acute exposure has resulted in observable neurobehavioral changes.
  • Chronic Exposure Risks : Long-term exposure may lead to cumulative toxicity and potential neurodegenerative effects.

Case Studies

Several case studies highlight the implications of exposure to carbamate compounds:

  • Fatal Poisoning Incidents : Reports have documented cases where carbamate derivatives were implicated in fatal poisonings, underscoring the need for careful monitoring and regulation in agricultural practices.
  • Occupational Exposure Assessments : Research has focused on assessing the risks associated with occupational exposure among pesticide handlers, revealing significant correlations between exposure levels and cholinesterase activity reductions.

Q & A

Q. How can conflicting results in enzymatic inhibition assays be systematically addressed?

  • Methodological Answer :
  • Blind Replication : Independent labs should repeat assays under standardized conditions (e.g., pH 7.4, 25°C, 10 mM substrate).
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply random-effects models to quantify heterogeneity .

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